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Compound Name:
4,5,6,7-Tetrahydropyrazolo[1,5-

a]pyrazine dihydrochloride

Cat. No.: B573759 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrazine scaffold, a fused heterocyclic system, has emerged as a cornerstone in

contemporary medicinal chemistry. Its unique structural and electronic properties have

positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological

targets with high affinity and selectivity. This technical guide provides a comprehensive

overview of the role of the pyrazolopyrazine core in drug design, detailing its synthesis,

biological activities, and therapeutic potential. It is intended to serve as a valuable resource for

researchers and professionals engaged in the discovery and development of novel

therapeutics.

Introduction to the Pyrazolopyrazine Scaffold
The pyrazolopyrazine nucleus is a bicyclic aromatic compound formed by the fusion of a

pyrazole and a pyrazine ring. This arrangement creates a planar, electron-deficient system that

is amenable to a wide range of chemical modifications. The nitrogen atoms within the scaffold

can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological

macromolecules. Furthermore, the scaffold's rigidity allows for the precise positioning of

substituents to optimize target engagement. These favorable characteristics have led to the

development of numerous pyrazolopyrazine-based compounds with potent activity against

various enzymes and receptors implicated in a range of diseases.
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Synthesis of the Pyrazolopyrazine Core
The synthesis of the pyrazolopyrazine scaffold can be achieved through several synthetic

routes, often involving the construction of the pyrazine ring onto a pre-existing pyrazole or vice

versa. A common strategy involves the condensation of a substituted aminopyrazole with a 1,2-

dicarbonyl compound.

General Experimental Protocol for Pyrazolopyrazine
Synthesis
The following protocol provides a general method for the synthesis of a pyrazolopyrazine

derivative, which can be adapted based on the desired substitution pattern.

Materials:

Substituted 3-aminopyrazole

1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)

Solvent (e.g., ethanol, acetic acid)

Catalyst (optional, e.g., acid or base)

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Dissolve the substituted 3-aminopyrazole in a suitable solvent.

Add the 1,2-dicarbonyl compound to the reaction mixture.

If necessary, add a catalytic amount of acid or base to promote the condensation reaction.

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the desired

pyrazolopyrazine derivative.

Characterization of the final product should be performed using standard analytical techniques

such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Targets and Therapeutic Applications
The versatility of the pyrazolopyrazine scaffold has enabled its application in targeting a wide

range of biological molecules, leading to the development of inhibitors and modulators with

significant therapeutic potential.

Kinase Inhibition
Protein kinases are a major class of enzymes that play a crucial role in cellular signaling

pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly

cancer. The pyrazolopyrazine scaffold has proven to be an excellent template for the design of

potent and selective kinase inhibitors. These compounds typically act as ATP-competitive

inhibitors, binding to the ATP-binding pocket of the kinase.[1]

Table 1: Kinase Inhibitory Activity of Pyrazolopyrazine Derivatives

Compound Class Target Kinase(s) IC50 (nM) Reference(s)

Pyrazolopyrazines
MET (D1228N

mutant)
23 [2]

Pyrazolopyridines EGFR Varies [3]

Pyrazolopyridines ITK Varies [3]

Pyrazolopyrimidines JAK1, JAK2 ~3 (for JAK1) [4]

Pyrazolopyridines RET Varies [5]

Signaling Pathway of MET Kinase
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Caption: MET signaling pathway and its inhibition by pyrazolopyrazine derivatives.
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Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of

pyrazolopyrazine compounds against a target kinase.

Materials:

Recombinant kinase

Kinase substrate (peptide or protein)

ATP (radiolabeled or non-radiolabeled)

Pyrazolopyrazine test compounds

Assay buffer

Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

Microplate reader

Procedure:

Prepare serial dilutions of the pyrazolopyrazine test compounds in a suitable solvent (e.g.,

DMSO).

In a microplate, add the test compound, recombinant kinase, and kinase substrate to the

assay buffer.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at a specific temperature for a defined period.

Stop the reaction and measure the kinase activity using an appropriate detection method

(e.g., quantifying substrate phosphorylation).

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.
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Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which

are important second messengers in various signaling pathways. Inhibition of specific PDEs

can lead to therapeutic effects in a range of conditions, including erectile dysfunction and

cardiovascular diseases.[6][7] Pyrazolopyrimidine and related pyrazolopyrazine derivatives

have been developed as potent and selective inhibitors of PDE5.[6][7]

Table 2: PDE5 Inhibitory Activity of Pyrazolopyrimidine Derivatives

Compound PDE5 IC50 (nM)
PDE6 Selectivity
(fold)

Reference(s)

Compound 5r 8.3 240 [6]

Compound 5 - 20 [7]

Experimental Workflow: PDE5 Inhibition Assay
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Caption: General workflow for a PDE5 inhibition assay.
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SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor

protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the

RAS-MAPK pathway.[8][9] Aberrant SHP2 activity is implicated in various cancers and

developmental disorders. Novel pyrazolopyrazine compounds have been identified as inhibitors

of SHP2, showing promise for the treatment of glioblastoma and other cancers.[8]

Table 3: SHP2 Inhibitory Activity of Pyrazolopyrazine and Other Inhibitors

Inhibitor IC50 (µM) Ki (µM)
Assay
Conditions

Reference(s)

Shp2-IN-24 0.878 0.118
Not detailed in

source
[10]

SHP099 0.070 Not Reported

Full-length wild-

type Shp2,

activated with

IRS-1 peptide,

DiFMUP as

substrate

[10]

RMC-4550 0.00058 Not Reported Wild-type Shp2 [10]

Experimental Protocol: In Vitro SHP2 Phosphatase Assay

This protocol outlines a method to measure the enzymatic activity of SHP2 and the inhibitory

effect of pyrazolopyrazine compounds using a fluorogenic substrate.[10]

Materials:

Recombinant full-length wild-type SHP2 protein

Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
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Pyrazolopyrazine test compounds dissolved in DMSO

384-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the pyrazolopyrazine test compounds in Assay Buffer.

Prepare a working solution of recombinant SHP2 protein and pre-activate it by incubation

with the IRS-1 peptide.

In a 384-well plate, add the serially diluted test compounds or DMSO (vehicle control).

Add the pre-activated SHP2 enzyme solution to each well and incubate at room temperature

to allow for inhibitor binding.

Initiate the phosphatase reaction by adding the DiFMUP substrate solution to each well.

Immediately measure the fluorescence kinetics in a microplate reader.

Calculate the rate of the reaction and determine the IC50 values for the test compounds.

Neurological Targets
The pyrazolopyrazine scaffold has also found applications in neuroscience drug discovery.

Pyrazolo[1,5-a]pyrazin-4-ones have been identified as potent and brain-penetrant positive

allosteric modulators (PAMs) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors.

[11] These compounds have the potential to be used in the treatment of neuropsychiatric

diseases such as schizophrenia and depression.[11]

Structure-Activity Relationships (SAR)
The systematic modification of the pyrazolopyrazine scaffold has allowed for the exploration of

structure-activity relationships, providing valuable insights for the design of more potent and

selective compounds. For example, in a series of pyrazolopyrimidopyridazinone PDE5

inhibitors, it was found that a methyl group at position 1, a benzyl group at position 3, a phenyl
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group at position 9, and a linear four-carbon chain at position 6 were optimal for high potency.

[6] Such SAR studies are crucial for the iterative process of lead optimization in drug discovery.

Conclusion and Future Perspectives
The pyrazolopyrazine scaffold has unequivocally established itself as a versatile and valuable

core in modern drug design. Its favorable physicochemical properties and synthetic

accessibility have enabled the development of a wide range of bioactive compounds targeting

diverse biological entities. The successful application of this scaffold in developing potent

inhibitors of kinases, phosphodiesterases, and phosphatases, as well as modulators of

neuronal receptors, highlights its broad therapeutic potential.

Future research in this area will likely focus on the further exploration of the chemical space

around the pyrazolopyrazine core to identify novel derivatives with improved potency,

selectivity, and pharmacokinetic properties. The application of computational modeling and

structure-based drug design will continue to play a pivotal role in guiding these efforts. As our

understanding of the molecular basis of diseases deepens, the pyrazolopyrazine scaffold is

poised to remain a key building block in the development of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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